

In-Depth Technical Guide: Pharmacokinetics of Lurasidone Metabolite ID-14283

Author: BenchChem Technical Support Team. **Date:** January 2026

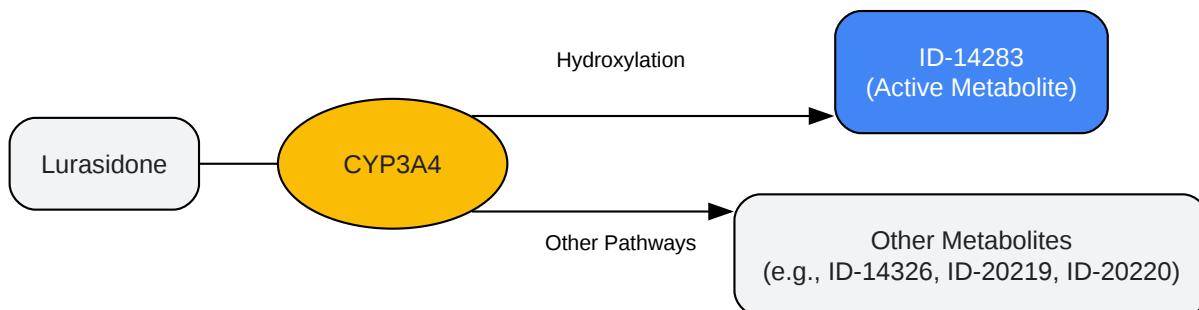
Compound of Interest

Compound Name:	Lurasidone Metabolite 14283 hydrochloride
Cat. No.:	B602669

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of ID-14283, a major active metabolite of the atypical antipsychotic lurasidone. The information presented herein is intended to support research and development efforts by providing key data on its metabolic pathway, pharmacokinetic profile, and the methodologies used for its characterization.


Introduction to Lurasidone and its Active Metabolite ID-14283

Lurasidone is an atypical antipsychotic agent belonging to the benzoisothiazole class.^[1] Its therapeutic effects are mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and partial agonist activity at 5-HT1A receptors.^[1] Lurasidone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.^[1] This process leads to the formation of several metabolites, including two major active metabolites, ID-14283 and ID-14326, and two major non-active metabolites, ID-20219 and ID-20220.^{[1][2]}

ID-14283 is a significant contributor to the overall pharmacological activity of lurasidone treatment. This document focuses specifically on the pharmacokinetic characteristics of ID-14283.

Lurasidone Metabolism and the Formation of ID-14283

The primary biotransformation pathways for lurasidone include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.^{[1][2]} ID-14283 is formed through the hydroxylation of the norbornane ring of the lurasidone molecule.

[Click to download full resolution via product page](#)

Figure 1: Metabolic Pathway of Lurasidone to ID-14283.

Pharmacokinetic Profile of ID-14283

While specific quantitative data for ID-14283 is not extensively detailed in publicly available literature, regulatory documents and clinical studies provide valuable insights into its pharmacokinetic profile relative to the parent drug, lurasidone.

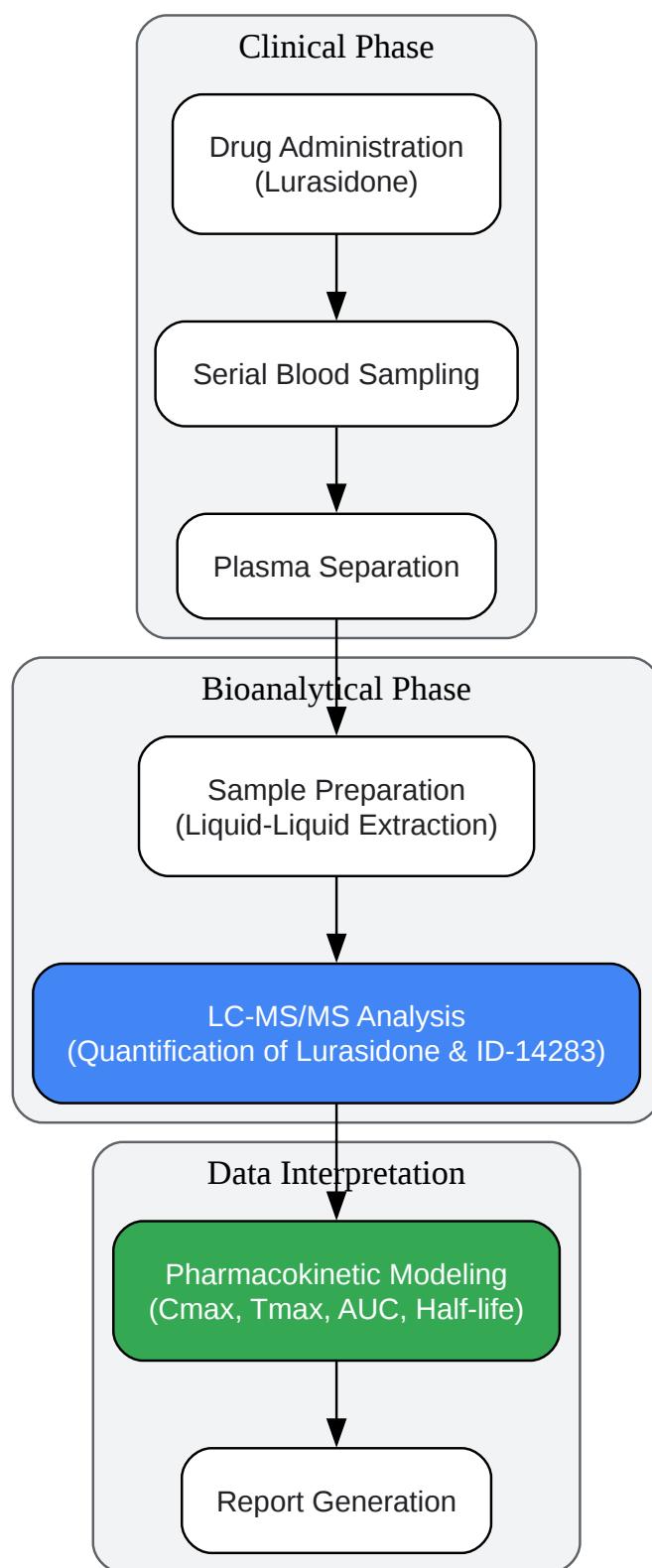
A study in healthy Chinese subjects indicated that the pharmacokinetic profiles of lurasidone's metabolites, including ID-14283, were similar to that of the parent drug following single oral doses of 20 mg, 40 mg, and 80 mg of lurasidone.^[3] At steady-state, the accumulation index for the metabolites was also similar to that of lurasidone.^[3]

The following table summarizes the available pharmacokinetic data for lurasidone, which serves as a reference for understanding the profile of its metabolite, ID-14283.

Parameter	Lurasidone (40 mg, single dose)	Lurasidone (20-80 mg, single dose)	Lurasidone (40 mg, multiple doses)
Tmax (hours)	1 - 3	1.0 - 3.0	Not Specified
Cmax	Not Specified	Dose-proportional increase	Not Specified
AUC	Not Specified	Dose-proportional increase	Not Specified
Half-life (hours)	18 (\pm 7% CV)	18.1 - 25.5	Not Specified
Accumulation Index (AUC τ)	Not Applicable	Not Applicable	1.25

Data for lurasidone is sourced from various pharmacokinetic studies.[\[2\]](#)[\[3\]](#)

Experimental Protocols for Pharmacokinetic Analysis


The quantification of lurasidone and its metabolite ID-14283 in biological matrices is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[\[3\]](#)

Sample Collection and Preparation

- Biological Matrix: Human plasma is the standard matrix for pharmacokinetic analysis.
- Sample Collection: Blood samples are typically collected at various time points post-drug administration to capture the absorption, distribution, metabolism, and excretion phases.
- Sample Preparation: A common method for sample preparation is liquid-liquid extraction. This involves the extraction of the analytes from the plasma using an organic solvent, followed by evaporation of the solvent and reconstitution of the residue in a solution compatible with the LC-MS/MS system.

LC-MS/MS Analysis

- Chromatographic Separation: The extracted analytes are separated using a reverse-phase HPLC column.
- Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.

[Click to download full resolution via product page](#)**Figure 2:** Experimental Workflow for a Lurasidone Pharmacokinetic Study.

Conclusion

ID-14283 is a major active metabolite of lurasidone, and its pharmacokinetic profile is an important factor in understanding the overall clinical pharmacology of the parent drug. While detailed quantitative data for ID-14283 are not readily available in the public domain, existing studies indicate that its pharmacokinetic behavior is similar to that of lurasidone. Further research and publication of full pharmacokinetic data for ID-14283 would be beneficial for the scientific community. The methodologies for its quantification are well-established, relying on sensitive and specific LC-MS/MS assays. This guide provides a foundational understanding for researchers and professionals involved in the development and study of lurasidone and its metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 3. Single- and Multiple-Dose Pharmacokinetics, Safety and Tolerability of Lurasidone in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics of Lurasidone Metabolite ID-14283]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b602669#lurasidone-metabolite-14283-hydrochloride-pharmacokinetic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com